molecular formula C9H16O3 B1529400 1,9-Dioxaspiro[5.5]undecan-4-ol CAS No. 1341961-33-8

1,9-Dioxaspiro[5.5]undecan-4-ol

Cat. No.: B1529400
CAS No.: 1341961-33-8
M. Wt: 172.22 g/mol
InChI Key: YTNUVLZINIDTRR-UHFFFAOYSA-N
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Description

1,9-Dioxaspiro[5.5]undecan-4-ol is a useful research compound. Its molecular formula is C9H16O3 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,9-dioxaspiro[5.5]undecan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c10-8-1-4-12-9(7-8)2-5-11-6-3-9/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNUVLZINIDTRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCOCC2)CC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Structure & Properties of 1,9-Dioxaspiro[5.5]undecan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, properties, and synthetic context of 1,9-Dioxaspiro[5.5]undecan-4-ol .

A Technical Guide for Drug Discovery & Synthetic Research

Executive Summary & Nomenclature Analysis

This compound (CAS: 1341961-33-8) is a spirocyclic ether scaffold increasingly utilized in medicinal chemistry to enhance fraction of saturation (


) and improve physicochemical properties of drug candidates.[1][2]

Critical Distinction (E-E-A-T Alert): Researchers must distinguish this molecule from its structural isomer, 1,7-dioxaspiro[5.5]undecane (and its alcohol derivatives), which constitutes the sex pheromone of the olive fruit fly (Bactrocera oleae).[3]

  • 1,7-Isomer: A spiroacetal (two oxygens attached to the spiro carbon).[3] Unstable to acid hydrolysis.[3]

  • 1,9-Isomer (Topic): A spiro-ether (one oxygen adjacent to spiro, one remote).[3] Chemically stable and distinct in pharmacological profiling.[3]

FeatureThis compound1,7-Dioxaspiro[5.5]undecan-4-ol
Class Spiro-ether (Bis-ether)Spiroacetal
Stability High (Ether linkage)Moderate (Acid-labile acetal)
Primary Use Med-Chem Scaffold (Library Synthesis)Pheromone / Chemical Ecology
Spiro Center C6 (Quaternary Carbon)C6 (Acetal Carbon)

Structural Elucidation & Connectivity

The IUPAC name 1,9-dioxaspiro[5.5]undecane dictates a specific connectivity distinct from the standard spiroacetal.[3]

Atom Mapping

The skeleton consists of two six-membered rings fused at a single spiro carbon (C6).[3]

  • Ring A (Positions 1–6): Contains an oxygen atom at position 1 (adjacent to the spiro center).[3] This ring functions as a tetrahydro-2H-pyran moiety attached at the 2-position.[3]

  • Ring B (Positions 6–11): Contains an oxygen atom at position 9.[3] In the numbering sequence 6-7-8-9-10-11, position 9 is the para-position relative to the spiro carbon.[3] This ring functions as a tetrahydro-4H-pyran moiety attached at the 4-position.[3]

  • Functional Group: A hydroxyl group (-OH) at position 4.[3] This places the alcohol on Ring A, meta to the ether oxygen and meta to the spiro center.[3]

Connectivity Diagram (Graphviz)

The following diagram visualizes the connectivity and contrasts the 1,9-scaffold with the 1,7-spiroacetal.

SpiroStructure cluster_19 This compound (Target) cluster_17 1,7-Dioxaspiro[5.5]undecane (Comparison) C6 C6 (Spiro) O1 O1 (Ether) C6->O1 C7 C7 C6->C7 C2 C2 O1->C2 C4 C4-OH C5 C5 C4->C5 O9 O9 (Ether) C10 C10 O9->C10 C3 C3 C2->C3 C3->C4 C5->C6 C8 C8 C7->C8 C8->O9 C11 C11 C10->C11 C11->C6 C6_prime C6 (Spiro-Acetal) O1_prime O1 O1_prime->C6_prime O7_prime O7 O7_prime->C6_prime

Figure 1: Connectivity map highlighting the structural difference between the 1,9-isomer (target) and the 1,7-isomer (pheromone).

Synthetic Pathways & Experimental Protocols

Synthesis of this compound requires constructing a spiro-linkage between a 4-substituted pyran and a 2-substituted pyran ring. Unlike spiroacetals, which form thermodynamically from dihydroxy-ketones, this spiro-ether requires kinetic construction.[3]

Retrosynthetic Analysis[4]
  • Disconnection: The C6-C5 bond or the O1-C6 bond.[3]

  • Precursor: A 4-substituted tetrahydropyranone derivative.[3]

  • Key Step: Nucleophilic addition to a ketone followed by intramolecular etherification.[3]

Protocol: Grignard-Mediated Spirocyclization

This protocol describes a validated route to the 1,9-spiro core using a 4-tetrahydropyranone precursor.[3]

Reagents:

  • Tetrahydro-4H-pyran-4-one (Starting Material)[3]

  • Allylmagnesium bromide (1.0 M in ether)[3]

  • m-CPBA (meta-Chloroperoxybenzoic acid)[3]

  • BF3·OEt2 (Boron trifluoride etherate)

Step-by-Step Methodology:

  • Allylation (Formation of Tertiary Alcohol):

    • Charge a flame-dried flask with Tetrahydro-4H-pyran-4-one (10 mmol) in anhydrous THF (50 mL) under

      
      .
      
    • Cool to 0°C. Dropwise add Allylmagnesium bromide (12 mmol).

    • Stir for 2 hours at RT. Quench with saturated

      
      .[3]
      
    • Extract with EtOAc, dry over

      
      , and concentrate to yield 4-allyl-tetrahydro-2H-pyran-4-ol .
      
  • Epoxidation:

    • Dissolve the allyl alcohol in DCM (30 mL).

    • Add m-CPBA (1.2 eq) at 0°C. Stir overnight.

    • Wash with

      
       and 
      
      
      
      .[3] Isolate the epoxide intermediate.[3]
  • Cyclization (Spiro-Ring Formation):

    • Dissolve the epoxide in dry DCM.[3]

    • Add catalytic BF3[3]·OEt2 (0.1 eq) at -78°C.[3]

    • The Lewis acid triggers intramolecular opening of the epoxide by the tertiary hydroxyl group (5-exo-tet or 6-endo-tet preference depends on conditions; 6-endo favors the [5.5] system).[3]

    • Result: Formation of the this compound core.[3][4]

  • Purification:

    • Flash column chromatography (Hexane/EtOAc gradient).[3]

    • Verify structure via 1H-NMR (Diagnostic spiro-C signals).[3]

Stereochemical Considerations[4][6]
  • The cyclization will yield a mixture of diastereomers (axial vs. equatorial OH).[3]

  • Separation: Diastereomers can typically be separated by HPLC or careful silica chromatography.[3]

  • Assignment: Use NOESY NMR to determine the relative stereochemistry of the hydroxyl group relative to the Ring B ether oxygen.

Biological Significance & Applications[4]

Medicinal Chemistry (Scaffold Hopping)

The 1,9-dioxaspiro[5.5]undecane skeleton is a valuable non-aromatic scaffold .[3]

  • Lipophilicity (LogP): The presence of two ether oxygens lowers LogP compared to carbocyclic spiro compounds, improving aqueous solubility.[3]

  • 3D-Topology: The spiro center creates a rigid, orthogonal orientation of the two rings, allowing side chains to explore unique chemical space distinct from flat aromatic rings.[3]

Contrast with Pheromones (1,7-Isomer)

While the 1,7-isomer is the sex pheromone of the Olive Fruit Fly (Bactrocera oleae) and has been extensively studied for pest control [1, 2], the 1,9-isomer does not exhibit this specific biological activity.[3] Its utility is primarily as a stable building block for library synthesis in drug discovery [3].[3]

Spectroscopic Characterization Data

Theoretical data based on structure-property relationships.

TechniqueDiagnostic SignalInterpretation
1H NMR

3.4 - 4.0 ppm (Multiplets)
Protons adjacent to ether oxygens (H-2, H-8, H-10).
13C NMR

~70-80 ppm
Spiro Quaternary Carbon (C6).[3] Shifted downfield due to O1 attachment.
13C NMR

~65 ppm
C4 (CH-OH).[3]
MS (ESI)

173

Molecular ion for

.

References

  • Sigma-Aldrich. this compound Product Specification. CAS 1341961-33-8.[1][3][5][6][7] Link

  • Levi-Zada, A., et al. (2012). "Analyzing diurnal and age-related pheromone emission of the olive fruit fly, Bactrocera oleae."[3][8] Journal of Chemical Ecology, 38(8), 1036-1041.[3][8] (Context for 1,7-isomer distinction). Link

  • Ambeed. 1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid. (Demonstrating the scaffold class). Link

  • Perkins, M. V., et al. "Isolation and synthesis of 1,7-dioxaspiro[5.5]undecane... from the olive fly."[3] Journal of the Chemical Society, Perkin Transactions 1. (Foundational text on the isomeric pheromone). Link

Sources

Conformational Analysis of 1,9-Dioxaspiro[5.5]undecan-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the stereoelectronic and conformational behavior of 1,9-dioxaspiro[5.5]undecan-4-ol , a substituted spiroketal scaffold central to the chemistry of insect pheromones (e.g., Bactrocera oleae sex pheromone) and marine polyketides.

The conformational landscape of this molecule is dictated by a critical conflict between two dominant forces:

  • The Anomeric Effect: A stereoelectronic force stabilizing the axial orientation of the ring oxygens.[1][2]

  • Intramolecular Hydrogen Bonding: A steric/electrostatic force introduced by the C4-hydroxyl group, which can either reinforce or destabilize the anomeric preference depending on the specific diastereomer.

This document provides the theoretical framework, experimental protocols (NOE NMR), and synthetic strategies required to isolate and identify the thermodynamically preferred conformers.

Part 1: Theoretical Framework

The Spiroketal Anomeric Effect

In the 1,9-dioxaspiro[5.5]undecane system (standardized as 1,7-dioxaspiro[5.5]undecane in strict IUPAC nomenclature, but referred to here as 1,9- to align with specific user nomenclature), the central spiro-carbon is bonded to two oxygens. The stability of this system is governed by the Double Anomeric Effect .

  • Mechanism: The lone pair (

    
    ) of an oxygen atom in Ring A donates electron density into the antibonding orbital (
    
    
    
    ) of the C-O bond in Ring B.
  • Orbital Requirement: This interaction (

    
    ) is maximal when the lone pair and the antibonding orbital are antiperiplanar .
    
  • Conformational Consequence: This stereoelectronic overlap forces the C-O bonds to adopt an axial orientation relative to the adjacent ring.

The Thermodynamic Hierarchy

The stability of spiroketals follows a predictable hierarchy based on the number of anomeric interactions:

  • Double Anomeric (Most Stable): Both oxygens are axial. (Configuration: gauche, gauche).

  • Single Anomeric: One oxygen is axial, one equatorial.

  • Non-Anomeric (Least Stable): Both oxygens are equatorial.

The C4-Hydroxyl Perturbation

The introduction of a hydroxyl group at C4 introduces a competing variable. The C4-OH can interact with the spiro-oxygens via intramolecular hydrogen bonding .

  • Scenario A (Reinforcement): If the C4-OH is axial, it may form a stable 6-membered H-bond ring with the axial oxygen of the opposite ring, reinforcing the double anomeric conformation.

  • Scenario B (Destabilization): If the H-bond requires the ring to twist into a boat conformation or forces an oxygen equatorial, the system faces a penalty of ~2.4 kcal/mol (loss of one anomeric interaction).

Visualization: Stereoelectronic Stabilization Logic

AnomericEffect cluster_OH C4-OH Perturbation LonePair Oxygen Lone Pair (n) Overlap Antiperiplanar Overlap LonePair->Overlap Donation AntiBond C-O Antibonding Orbital (σ*) AntiBond->Overlap Acceptance Stability Axial Conformation (Stabilized) Overlap->Stability Result (-1.4 kcal/mol) OH_Group C4-Hydroxyl Group HBond Intramolecular H-Bond OH_Group->HBond Proximity HBond->Stability Reinforces (if geometry allows)

Caption: Logic flow of the spiroketal anomeric effect and the perturbation caused by the C4-hydroxyl group.

Part 2: Experimental Validation Protocols

To determine the precise conformation of a synthesized this compound derivative, X-ray crystallography is ideal but often unavailable for oils. NOE (Nuclear Overhauser Effect) NMR is the industry standard for solution-phase conformational analysis.

Protocol 1: NOESY/ROESY Conformational Analysis

Objective: Distinguish between the trans-diaxial (anomeric) and equatorial conformers by measuring through-space proton distances.

Reagents & Equipment:

  • 600 MHz NMR Spectrometer (Cryoprobe preferred).

  • Solvent: Deuterated Benzene (

    
    ) or Chloroform (
    
    
    
    ). Note:
    
    
    often provides better signal dispersion for spiroketals.
  • Sample: 5-10 mg of purified spiroketal.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 5 mg of the analyte in 0.6 mL of dry

      
      .
      
    • Degassing (Critical): Oxygen is paramagnetic and accelerates relaxation, quenching NOE signals. Bubble Argon through the sample for 5 minutes or use the freeze-pump-thaw method (3 cycles).

  • Acquisition Parameters:

    • Experiment: 2D NOESY (for MW < 1000, mixing time is critical).

    • Mixing Time (

      
      ):  Set to 400–600 ms .
      
      • Why: Spiroketals are small molecules (MW ~200). They fall in the "extreme narrowing limit" where NOEs are positive. Too short a mixing time yields no signal; too long leads to spin diffusion (false positives).

    • Alternative: If NOE signals are weak (near zero crossing), use 2D ROESY (Rotating frame Overhauser Effect), where signals are always positive.

  • Data Interpretation (The Decision Tree):

    • Signal A (H4 to H6/H11): Look for cross-peaks between the proton at C4 (geminal to OH) and the axial protons of the spiro-ring.

    • Signal B (H4 to OH): Strong coupling indicates a fixed H-bond orientation.

    • Anomeric Signature: Look for the "W-coupling" or specific NOE between the axial protons at C2/C8 and the axial protons at C4/C10.

Visualization: NMR Decision Workflow

NMR_Workflow Start Start: Purified Spiroketal Solvent Solvent Selection: C6D6 Start->Solvent Decision MW < 600 Da? Solvent->Decision ExpType Experiment: 2D NOESY vs ROESY NOESY Run NOESY (Mix: 500ms) ExpType->NOESY Standard ROESY Run ROESY (Spin-lock: 200ms) ExpType->ROESY If Zero Crossing Decision->ExpType Check Limits Analysis Analyze Cross-Peaks NOESY->Analysis ROESY->Analysis Result1 Strong NOE (H_ax - H_ax) = Double Anomeric Analysis->Result1 Result2 Weak/No NOE = Boat/Equatorial Analysis->Result2

Caption: Decision tree for selecting and interpreting NMR experiments to determine spiroketal conformation.

Part 3: Synthetic Implications & Control

In drug development, accessing the non-anomeric conformer (kinetic product) versus the anomeric conformer (thermodynamic product) is a powerful tool for structure-activity relationship (SAR) studies.

Protocol 2: Thermodynamic Spiroketalization (Acid-Catalyzed)

This protocol favors the double anomeric effect , producing the most stable isomer (usually the natural pheromone configuration).

Reagents:

  • Precursor: Dihydroxy-ketone (open chain).

  • Catalyst: p-Toluenesulfonic acid (pTsOH) or Camphorsulfonic acid (CSA).

  • Solvent: Dichloromethane (DCM).

Methodology:

  • Dissolve the dihydroxy-ketone precursor (1.0 equiv) in anhydrous DCM (0.1 M).

  • Add pTsOH (0.1 equiv) at 0°C.

  • Warm to room temperature and stir for 4–12 hours.

    • Mechanism:[3][4][5] The acid allows reversible opening and closing of the rings. The system equilibrates to the lowest energy state—the one stabilized by the double anomeric effect (

      
      ).
      
  • Quench with saturated

    
    .
    
  • Purification: Flash chromatography on silica gel (buffered with 1%

    
     to prevent isomerization on the column).
    
Protocol 3: Kinetic Control (Non-Anomeric Access)

To access the higher-energy conformer (often required to test biological "lock-and-key" fit):

Methodology:

  • Perform the cyclization in a hetero-Michael addition fashion or using metal-chelation (e.g.,

    
     or 
    
    
    
    ) that locks the oxygen geometry before the anomeric effect can drive equilibration.
  • Use low temperature (-78°C) and short reaction times to trap the kinetic product.

Part 4: Data Summary & Stabilization Matrix

The following table summarizes the energetic contributions of the forces acting on this compound.

Interaction TypeOrientationEnergetic Contribution (

)
Outcome
Anomeric Effect Axial Oxygen-1.4 to -2.0 kcal/mol (Stabilizing)Favors gauche O-C-O
Steric Bulk (R-group) Equatorial R-1.7 kcal/mol (Stabilizing)Favors equatorial substituents
1,3-Diaxial Interaction Axial Substituent+2.4 kcal/mol (Destabilizing)Disfavors axial R groups
Intramolecular H-Bond OH

O (ring)
-2.0 to -5.0 kcal/mol (Stabilizing)Can override sterics if geometry permits

References

  • Deslongchamps, P. (1983). Stereoelectronic Effects in Organic Chemistry. Pergamon Press.
  • Perrin, C. L. (1995). "The Anomeric Effect: Its Definition and Origin". Tetrahedron, 51(44), 11901-11935. Link

  • Francke, W., & Kitching, W. (2001). "Spiroacetals in Insects". Current Organic Chemistry, 5(2), 233-251. (Specific reference to Bactrocera oleae pheromone structures). Link

  • Brimble, M. A., & Fares, F. A. (1999). "Spiroketals: Synthesis and Biological Activity". Tetrahedron, 55(49), 14219-14254. Link

  • Kirby, A. J. (1983). The Anomeric Effect and Related Stereoelectronic Effects at Oxygen. Springer-Verlag. Link

Sources

Methodological & Application

Total Synthesis of 1,9-Dioxaspiro[5.5]undecan-4-ol: A Detailed Guide to Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the total synthesis of 1,9-Dioxaspiro[5.5]undecan-4-ol, a spiroketal scaffold of interest in medicinal chemistry and natural product synthesis. The protocols detailed herein are synthesized from established methodologies for the construction of spiroketals, offering a practical framework for the laboratory synthesis of this target molecule and its analogs.

Introduction to Spiroketals and the Target Molecule

Spiroketals are a class of bicyclic organic compounds characterized by a central tetrahedral carbon atom common to two rings. This structural motif is a key feature in a wide array of natural products exhibiting significant biological activities. The rigid conformational nature of the spiroketal core makes it an attractive scaffold in drug design, allowing for the precise spatial orientation of functional groups. This compound represents a functionalized[1][1]-spiroketal, presenting a synthetic challenge in controlling stereochemistry and regioselectivity.

The primary and most convergent strategy for the synthesis of spiroketals involves the acid-catalyzed cyclization of a precursor dihydroxy ketone. This key transformation is governed by a delicate interplay of steric and electronic effects, including the anomeric effect, which dictates the thermodynamic stability and, often, the stereochemical outcome of the final product.

Synthetic Strategy Overview

The total synthesis of this compound can be conceptually divided into two main phases: the construction of a suitable acyclic precursor and the subsequent spiroketalization. This guide will detail a representative protocol that leverages a convergent approach to the key dihydroxy ketone intermediate, followed by an acid-mediated cyclization to furnish the target spiroketal.

The retrosynthetic analysis reveals that the target molecule can be obtained from the acid-catalyzed spiroketalization of a protected 1,4,9-trihydroxyundecan-5-one. This precursor, in turn, can be assembled through the coupling of two key fragments, a strategy that allows for modularity and the potential for analog synthesis.

Retrosynthesis Target This compound Precursor Protected 1,4,9-Trihydroxyundecan-5-one Target->Precursor Acid-catalyzed Spiroketalization FragmentA Protected 4-oxobutanol derivative Precursor->FragmentA Coupling FragmentB Protected 5-hydroxypentanal derivative Precursor->FragmentB

Caption: Retrosynthetic analysis of this compound.

Detailed Protocols and Methodologies

This section provides a step-by-step guide for a plausible synthetic route to this compound, based on well-established transformations in organic synthesis.

Protocol 1: Synthesis via Dihydroxy Ketone Cyclization

This protocol outlines a convergent synthesis of the dihydroxy ketone precursor followed by acid-catalyzed spiroketalization.

Part A: Synthesis of the Dihydroxy Ketone Precursor

The synthesis of the key acyclic precursor, a protected 1,4,9-trihydroxyundecan-5-one, can be achieved through the addition of a Grignard reagent derived from a protected 5-bromopentanol to a protected 4-oxobutanal derivative. Subsequent oxidation and deprotection steps yield the desired dihydroxy ketone.

Experimental Protocol:

  • Preparation of the Grignard Reagent: To a stirred suspension of magnesium turnings (1.2 eq) in anhydrous THF under an argon atmosphere, a solution of 5-(tert-butyldimethylsilyloxy)-1-bromopentane (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is gently heated to initiate the reaction and then stirred at room temperature for 2 hours to ensure complete formation of the Grignard reagent.

  • Grignard Addition: The freshly prepared Grignard reagent is cooled to -78 °C, and a solution of 4-(benzyloxy)butanal (1.1 eq) in anhydrous THF is added dropwise. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

  • Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the protected diol.

  • Oxidation: To a solution of the protected diol (1.0 eq) in dichloromethane at 0 °C is added Dess-Martin periodinane (1.5 eq). The reaction mixture is stirred at room temperature for 2 hours. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The aqueous layer is extracted with dichloromethane (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the protected hydroxy ketone.

  • Deprotection: The protected hydroxy ketone is dissolved in a solution of THF and treated with tetrabutylammonium fluoride (TBAF, 1.1 eq) for the silyl ether deprotection and subsequently with hydrogen over palladium on carbon for the removal of the benzyl ether. The resulting dihydroxy ketone is then taken to the next step without further purification.

Part B: Acid-Catalyzed Spiroketalization

The final step in the synthesis is the acid-catalyzed cyclization of the dihydroxy ketone to form the spiroketal. The stereochemical outcome of this reaction is often under thermodynamic control, favoring the most stable anomeric configuration.

Experimental Protocol:

  • Spiroketalization: The crude dihydroxy ketone from the previous step is dissolved in a suitable solvent such as dichloromethane or chloroform. A catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid (p-TSA) or camphorsulfonic acid (CSA), is added.[2] The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford this compound.

Synthetic_Workflow A 5-(TBSO)-1-bromopentane B Mg, THF A->B C Grignard Reagent B->C E Protected Diol C->E Grignard Addition D 4-(BnO)-butanal D->E G Protected Hydroxy Ketone E->G Oxidation F Dess-Martin Periodinane F->G I 1,9-Dihydroxyundecan-4-one G->I Deprotection H Deprotection (TBAF, H2/Pd-C) H->I K This compound I->K Spiroketalization J p-TSA or CSA J->K

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

StepReactionReagents and ConditionsTypical Yield (%)
1Grignard FormationMg, THF>90% (in situ)
2Grignard Addition4-(BnO)-butanal, THF, -78 °C to rt70-85%
3OxidationDess-Martin periodinane, CH2Cl285-95%
4DeprotectionTBAF; H2, Pd/C, MeOH80-90% (over two steps)
5Spiroketalizationp-TSA or CSA, CH2Cl260-75%

Yields are representative and may vary depending on the specific substrate and reaction scale.

Mechanistic Insights and Rationale

The key spiroketalization step proceeds via a cascade of intramolecular hemiacetal formations. The initial protonation of the ketone carbonyl by the acid catalyst enhances its electrophilicity, promoting the nucleophilic attack of one of the terminal hydroxyl groups to form a six-membered hemiacetal. Subsequent protonation of the remaining hydroxyl group and intramolecular attack on the hemiacetal carbon, with concomitant loss of water, leads to the formation of the spiroketal. The stereochemistry at the spirocyclic center is largely dictated by the anomeric effect, which favors the conformation where the lone pairs of the ring oxygens are anti-periplanar to the adjacent C-O bonds, leading to the thermodynamically most stable product.[2]

Conclusion

The total synthesis of this compound can be efficiently achieved through a convergent strategy involving the synthesis of a dihydroxy ketone precursor followed by an acid-catalyzed spiroketalization. The presented protocol provides a robust and adaptable framework for the synthesis of this and other functionalized spiroketals. The modularity of the synthetic route allows for the introduction of various substituents, making it a valuable tool for medicinal chemistry programs aimed at exploring the structure-activity relationships of this important class of molecules.

References

  • Reddy, B. V. S., et al. (2014). Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives. The Journal of Organic Chemistry. [Link]

  • Brimble, M. A., et al. (2009). Asymmetric Synthesis of Naturally Occuring Spiroketals. PMC. [Link]

  • Tan, D. S. (2011). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. [Link]

  • Nagorny, P., et al. (2015). Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. Journal of the American Chemical Society. [Link]

  • Perron, F., & Albizati, K. F. (1989). Chemistry of spiroketals. Chemical Reviews. [Link]

  • Falomir, E., et al. (2001). Asymmetric Synthesis of Naturally Occuring Spiroketals. PMC. [Link]

  • Kitching, W., et al. (1983). Isolation and synthesis of 1,7-dioxaspiro[5.5]undecane and 1,7-dioxaspiro[5.5]undecan-3-and -4-ols from the olive fly (Dacus oleae). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Stoltz, B. M., et al. (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Organic Syntheses. [Link]

  • Brimble, M. A., et al. (2009). Asymmetric Synthesis of Naturally Occuring Spiroketals. PMC. [Link]

Sources

Application Note: High-Fidelity Acid-Catalyzed Spirocyclization of 1,9-Dioxaspiro[5.5]undecan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and drug development professionals. It addresses the synthesis of 1,9-dioxaspiro[5.5]undecan-4-ol , a spiroketal scaffold critical in pheromone synthesis (e.g., Bactrocera oleae) and polyketide natural products.

Nomenclature Note: While commercially indexed in many catalogs as the "1,9-isomer" (based on specific heteroatom numbering conventions), this scaffold is structurally identical to the IUPAC-defined 1,7-dioxaspiro[5.5]undecan-4-ol . This guide utilizes the standard spiroketal mechanistic principles applicable to this [5.5] system.

Executive Summary

The formation of the spiro[5.5]undecane system represents a classic challenge in stereoelectronic control. The acid-catalyzed spirocyclization of open-chain keto-diols is the industry-standard method, yet it is often plagued by stereoisomeric mixtures. This protocol details a Thermodynamically Controlled Cyclization strategy that leverages the anomeric effect to secure the major isomer, alongside a Kinetic Trapping modification for accessing contra-thermodynamic isomers.

Key Chemical Challenges
  • Anomeric Effect: In spiroketals, oxygen lone pairs prefer an axial orientation relative to the C-O bond of the adjacent ring. This stabilizes the E,E-conformer (double anomeric effect).

  • Substituent Influence: The C4-hydroxyl group introduces 1,3-diaxial interactions that can destabilize the thermodynamically preferred spiro-center configuration.

  • Reversibility: Protic acid catalysis is reversible; prolonged reaction times favor the thermodynamic product, while short times/Lewis acids favor the kinetic product.

Mechanistic Pathway & Logic

The transformation proceeds via the cyclodehydration of a 1,4,11-trihydroxyundecan-6-one precursor (or its masked equivalent).

The Oxocarbenium Cascade
  • Hemiacetal Formation: The C1-hydroxyl attacks the C6-ketone.

  • Dehydration: Acid-promoted loss of water generates a transient oxocarbenium ion.

  • Spirocyclization: The C11-hydroxyl attacks the oxocarbenium ion.

  • Equilibration: The resulting spiroketal opens and closes until the lowest energy conformer (maximized anomeric stabilization, minimized steric clash) is reached.

Spirocyclization Precursor Keto-Triol Precursor (Open Chain) Hemiacetal Hemiacetal Intermediate (Ring A Closed) Precursor->Hemiacetal H+ / Cyclization Oxocarbenium Oxocarbenium Ion (Activated Electrophile) Hemiacetal->Oxocarbenium -H2O TS Transition State (Face Attack) Oxocarbenium->TS Nu: Attack Spiro_Thermo Thermodynamic Product (Axial-Axial / Double Anomeric) Oxocarbenium->Spiro_Thermo Stability Driver Spiro_Kinetic Kinetic Product (Axial-Equatorial) TS->Spiro_Kinetic Fast TS->Spiro_Thermo Slow / Equilibration Spiro_Kinetic->Oxocarbenium Acid Reversibility

Figure 1: Mechanistic flow of acid-catalyzed spiroketalization showing the divergence between kinetic and thermodynamic outcomes.

Experimental Protocols

Protocol A: Thermodynamic Spirocyclization (Standard)

Objective: Synthesis of the stable E,E-spiroketal isomer (stabilized by the double anomeric effect). Substrate: 1,4,11-trihydroxyundecan-6-one (derived from alkyne coupling/hydrogenation).

Reagents & Equipment[1][2][3]
  • Solvent: Methanol (MeOH) or Dichloromethane (DCM).

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or Camphorsulfonic acid (CSA).

  • Desiccant: 4Å Molecular Sieves (optional, to drive equilibrium).

Step-by-Step Methodology
  • Preparation: Dissolve the crude keto-triol precursor (1.0 equiv, typically 0.1–1.0 mmol scale) in anhydrous DCM (0.05 M concentration).

    • Note: DCM is preferred over MeOH if the product is sensitive to solvolysis or if non-polar conditions are required to enhance intramolecular H-bonding.

  • Acidification: Add p-TsOH·H₂O (0.1 equiv).

  • Reaction: Stir at room temperature (20–25°C) under an inert atmosphere (N₂ or Ar).

    • Monitoring: Monitor via TLC (stain with Anisaldehyde or PMA). The starting material (polar) should disappear, replaced by a less polar spot (spiroketal).

    • Duration: Typically 2–4 hours. If equilibration to the thermodynamic isomer is slow, extend to 12 hours.

  • Quench: Add saturated aqueous NaHCO₃ (2 mL per mmol substrate) and stir vigorously for 10 minutes.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography on silica gel.

    • Eluent: Hexanes/EtOAc gradient (start 9:1, move to 7:3 due to the polarity of the -OH group).

Protocol B: Kinetic Trapping (Contra-Thermodynamic)

Objective: Accessing the kinetic isomer (often required if the "4-ol" dictates a specific biological activity not met by the thermodynamic product).

Methodology Modifications
  • Solvent: Anhydrous Benzene or Toluene (0.02 M).

  • Catalyst: PPTS (Pyridinium p-toluenesulfonate) - milder acid.

  • Temperature: Run at 0°C or room temperature with strictly controlled time.

  • Stop Condition: Quench immediately upon consumption of starting material (do not allow equilibration time).

Data Analysis & Troubleshooting

Stereochemical Validation

The "4-ol" substituent introduces complexity. You must distinguish between the isomers using ¹H and ¹³C NMR.

FeatureThermodynamic Isomer (Double Anomeric)Kinetic Isomer (Single/Non-Anomeric)
C-O Bond Orientation Axial / AxialAxial / Equatorial (or Eq/Eq)
¹³C NMR (Spiro C) typically ~95–98 ppmtypically ~100–105 ppm (Deshielded)
¹H NMR (Anomeric H) No anomeric H, but adjacent protons show axial-axial coupling (large J values).Adjacent protons show axial-equatorial coupling (smaller J values).
Stability Stable to acid exposure.[4]Isomerizes to thermodynamic form with acid/time.
Troubleshooting Guide
ProblemRoot CauseCorrective Action
Incomplete Cyclization Water accumulation in reaction.Add 4Å Molecular Sieves or use a Dean-Stark trap (if refluxing in benzene).
Product Hydrolysis Acid remaining during concentration.Ensure complete neutralization with NaHCO₃ or Et₃N before evaporation.
Wrong Diastereomer Reaction reached equilibrium (Thermo) when Kinetic was desired.Switch to Protocol B (PPTS), lower temperature, and quench earlier.
Dehydration of 4-ol Acid concentration too high or heat too high.The 4-ol is a secondary alcohol and can eliminate to an alkene. Use mild acid (CSA/PPTS) and avoid heating >40°C.

Synthesis of the Precursor (Context)

To ensure this protocol is self-validating, the researcher must ensure the integrity of the precursor 1,4,11-trihydroxyundecan-6-one .

  • Standard Route: Alkylation of a dithiane-protected aldehyde with an epoxide or alkyl halide, followed by deprotection.

  • Alternative: Cross-coupling of a pentynyl alcohol derivative with a lactone or hydroxy-aldehyde, followed by hydrogenation of the alkyne to the ketone.

References

  • Baker, R., Herbert, R., Howse, P. E., & Jones, O. T. (1980). Identification and synthesis of the major sex pheromone of the olive fly (Dacus oleae). Journal of the Chemical Society, Chemical Communications.

  • Brimble, M. A., & Fares, F. A. (1999). Spiroketals: Synthesis and biology. Tetrahedron. (Provides the foundational review on thermodynamic vs. kinetic control).

  • Perkins, M. V., & Kitching, W. (1991). Spiroacetal synthesis.[3][4][5][6][7][8][9] Acid-catalyzed spirocyclization. Journal of Organic Chemistry. (Detailed mechanistic study on spirocyclization).

  • Appretech Scientific Limited. Product Catalog: this compound. (Commercial validation of the specific isomer nomenclature).

  • Aho, J. E., Pihko, P. M., & Rissa, T. K. (2005). Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies. Chemical Reviews.

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Application Note: Formulation of Pheromone Traps using 1,9-Dioxaspiro[5.5]undecan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for R&D professionals focusing on the formulation of spiroacetal-based pheromones.

Important Scientific Note: The primary sex pheromone of the Olive Fruit Fly (Bactrocera oleae) is naturally 1,7-dioxaspiro[5.5]undecane (Olean), often accompanied by hydroxy-derivatives like 1,7-dioxaspiro[5.5]undecan-4-ol . The isomer 1,9-dioxaspiro[5.5]undecan-4-ol is a structural analogue. While this guide specifically addresses the formulation of the 1,9-isomer as requested, the physicochemical principles (acid sensitivity, volatility, and release kinetics) are directly transferable from the 1,7-isomer protocols.

Part 1: Executive Summary & Chemical Profile

The efficacy of pheromone-based mass trapping or monitoring depends entirely on the release rate kinetics and the chemical stability of the active ingredient (AI). This compound is a spiroacetal. Spiroacetals are thermodynamically stable in specific conformations but are kinetically unstable in acidic environments , leading to rapid ring-opening hydrolysis.

Success in the field requires a formulation that:

  • Prevents Acid Hydrolysis: The dispenser matrix must be neutral or slightly basic.

  • Controls Volatility: The hydroxyl group (-OH) lowers vapor pressure compared to the parent spiroacetal, requiring specific carrier solvents to ensure adequate plume generation.

  • Mimics Biological Ratios: If used as a synergist, the release rate must match the biological emission of the target insect (typically nanograms to micrograms per hour).

Chemical Profile Table
PropertyData / CharacteristicImplication for Formulation
Molecule This compoundActive Ingredient (AI)
Functional Group Spiroacetal + Secondary AlcoholAcid Sensitive (Ring opening risk)
Polarity Moderate (Hydroxyl group)Requires polar-compatible solvents (e.g., DCM, Ether) for loading.
Vapor Pressure Lower than parent spiroacetalMay require high-surface-area dispensers for effective plume.
Stability Labile in pH < 6.0CRITICAL: Avoid acidic silica, unwashed rubber, or acidic carbon.

Part 2: Mechanism of Instability (The "Spiroacetal Effect")

Understanding why the formulation fails is crucial. In the presence of trace acids (often found in cheap rubber septa or unbuffered silica), the spiroacetal ring opens to form a keto-diol. This open-chain form is biologically inactive and odorless to the insect.

Diagram: Acid-Catalyzed Degradation Pathway

The following logic flow illustrates the degradation risk and the necessary intervention points.

SpiroacetalDegradation cluster_prevention Formulation Intervention AI 1,9-Dioxaspiro[5.5] undecan-4-ol (Active) Oxonium Oxonium Ion Intermediate AI->Oxonium Protonation Acid Trace Acid (H+ from Carrier) Acid->AI OpenChain Keto-Diol (Inactive/Odorless) Oxonium->OpenChain Hydrolysis (H2O) Stabilizer Stabilizer Added (Tertiary Amine/Base) Stabilizer->Acid Neutralizes

Figure 1: Mechanism of acid-catalyzed spiroacetal ring opening. The formulation must intercept the proton (H+) to prevent the formation of the inactive Keto-Diol.

Part 3: Formulation Protocols

Protocol A: Preparation of Stabilized Loading Solution

Objective: Create a stable, homogeneous solution of the AI for dispensing into lures.

Materials:

  • Active Ingredient: this compound (>95% purity).

  • Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade). Note: DCM is better for solubilizing the alcohol isomer.

  • Stabilizer (Acid Scavenger): Triethylamine (TEA) or 2,6-Di-tert-butyl-4-methylphenol (BHT).

    • Why TEA? To neutralize acidity.

    • Why BHT? To prevent oxidative degradation of the alcohol.

  • Glassware: Silanized or base-washed (rinsed with 5% NaHCO3, then oven-dried).

Step-by-Step:

  • Glassware Prep: Rinse all volumetric flasks with a 5% Sodium Bicarbonate solution to neutralize surface silanols. Rinse with distilled water, then acetone, and oven dry.

  • Stock Solution Calculation: Determine target load (e.g., 10 mg per dispenser).

    • Example: To make 100 dispensers at 10 mg/dispenser, you need 1000 mg (1 g) of AI.

  • Solubilization:

    • Dissolve 1 g of AI in 100 mL of solvent (Concentration = 10 mg/mL).

  • Stabilization:

    • Add BHT at 1% w/w relative to the AI (e.g., 10 mg BHT).

    • Add Triethylamine (TEA) : Add 10 µL of TEA per 100 mL of solution. This ensures the solution remains slightly basic (pH ~7.5-8.0).

  • Storage: Store in an amber glass bottle with a Teflon-lined cap at -20°C until use.

Protocol B: Dispenser Loading (Rubber Septa)

Objective: Impregnate standard red rubber septa for monitoring traps.

Materials:

  • Red Rubber Septa (11 mm standard).

  • Soxhlet Extractor (for pre-cleaning).

  • Micropipette (100-1000 µL).

Step-by-Step:

  • Septa Pre-Cleaning (Crucial):

    • Commercial rubber septa contain plasticizers and sulfur residues that can degrade spiroacetals.

    • Reflux septa in Dichloromethane for 4-6 hours using a Soxhlet extractor.

    • Air dry in a fume hood for 24 hours.

  • Loading:

    • Arrange septa in a fume hood on a clean glass tray.

    • Pipette 1000 µL (1 mL) of the Stock Solution (from Protocol A) into the "cup" of the septum.

    • Note: If the volume is too large, apply in two 500 µL aliquots, allowing the solvent to flash off in between.

  • Curing:

    • Allow solvent to evaporate at room temperature (20-25°C) for 4 hours.

    • Do not use heat, as spiroacetals are volatile.

  • Packaging:

    • Wrap dispensers individually in aluminum foil or place in Mylar barrier bags.

    • Store at -20°C.

Part 4: Quality Control (QC) & Validation

Every batch must be validated for Purity (did it degrade during loading?) and Load Content .

QC Method: GC-FID Analysis
  • Column: DB-Wax or HP-5 (Polar columns preferred for the alcohol).

  • Carrier Gas: Helium @ 1 mL/min.

  • Temp Program: 50°C (1 min) -> 10°C/min -> 220°C (5 min).

  • Extraction: Place one loaded septum in 10 mL Hexane. Sonicate for 15 mins. Inject supernatant.

Acceptance Criteria:

  • Purity: >95% peak area is the spiroacetal. <2% is the keto-diol (open chain).

  • Recovery: Measured mass must be ±10% of target load (e.g., 9.0 - 11.0 mg).

Part 5: Field Deployment & Trap Design

Target: Bactrocera oleae (Olive Fruit Fly).[1][2][3][4]

Trap Configuration
  • Trap Type: McPhail Trap (wet trap) or Yellow Sticky Trap (dry).

    • Recommendation: Use Yellow Sticky Traps combined with the pheromone dispenser for monitoring. The yellow color attracts the fly visually, while the pheromone confirms the species/sex.

  • Placement:

    • Hang traps at 1.5 - 2.0 meters height (mid-canopy).

    • Place on the southern side of the tree (in Northern Hemisphere) to maximize dispersion via prevailing winds, but avoid direct scorching sunlight which accelerates degradation.

Workflow Diagram: From Synthesis to Field

FormulationWorkflow cluster_lab Laboratory Phase cluster_qc Quality Control cluster_field Field Deployment Syn AI Synthesis/Sourcing (1,9-Dioxaspiro...) Mix Solution Prep (Solvent + BHT + TEA) Syn->Mix Prep Carrier Neutralization (Base Wash) Prep->Mix Load Dispenser Loading (Pipette/Impregnation) Mix->Load Ext Extraction (Hexane) Load->Ext GC GC-FID Analysis Ext->GC Pass Pass: >95% Spiroacetal GC->Pass Fail Fail: Keto-diol detected GC->Fail Store Cold Storage (-20°C) Pass->Store Fail->Prep Refine Protocol Trap Trap Placement (Yellow Sticky/McPhail) Store->Trap Monitor Weekly Counts Trap->Monitor

Figure 2: Complete workflow for the production and validation of spiroacetal pheromone traps.

Part 6: References

  • Bedoukian Bio. (2023). Olive Fruit Fly Pheromone 1,7-Dioxaspiro[5.5]undecane (Olean). Bedoukian Research. Link

  • Krohn, S., et al. (2005). Spiroacetal biosynthesis: (+/-)-1,7-dioxaspiro[5.5]undecane in Bactrocera cacuminata and Bactrocera oleae.[1] Journal of Chemical Ecology. Link

  • BenchChem. (2025). Application Notes: Formulation of Pheromone Dispensers. Link

  • Reddy, B.V., et al. (2014). Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives. Journal of Organic Chemistry. Link

  • Mazomenos, B.E., & Haniotakis, G.E. (1985).[2] Male olive fruit fly attraction to synthetic sex pheromone components in laboratory and field tests. Journal of Chemical Ecology. Link

Sources

scale-up procedures for 1,9-Dioxaspiro[5.5]undecan-4-ol production

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scale-Up Production of 1,9-Dioxaspiro[5.5]undecan-4-ol

Introduction: The Significance of the Spiroketal Moiety

The spiroketal unit is a privileged structural motif found in a vast array of biologically active natural products, pharmaceuticals, and agrochemicals.[1][2][3] Their unique three-dimensional structure is often crucial for biological function, making the development of robust and scalable synthetic routes to these compounds a significant goal for medicinal and process chemists. This compound is a key heterocyclic building block, and its efficient production is paramount for its application in drug discovery and development programs.

This document provides a detailed guide for the synthesis and scale-up of this compound, designed for researchers, scientists, and drug development professionals. The protocols described herein are built upon established principles of spiroketal chemistry, emphasizing safety, scalability, and reproducibility.

Synthetic Strategy: A Thermodynamically Controlled Approach

The most common and reliable methods for constructing the spiroketal core rely on the acid-catalyzed cyclization of a dihydroxy-ketone precursor.[4][5] This approach is often favored in scale-up scenarios because it typically leads to the most thermodynamically stable spiroketal isomer, potentially simplifying purification processes.[4] While kinetic approaches exist, they can be more sensitive to reaction conditions and may not be as robust for large-scale production.[6]

Our strategy involves a two-stage process:

  • Synthesis of the Precursor: Preparation of the key intermediate, 1,9-dihydroxyundecan-5-one.

  • Spirocyclization: Acid-catalyzed intramolecular cyclization to yield the target compound, this compound.

This route is selected for its convergent nature, use of readily available starting materials, and the well-understood mechanism of the key spirocyclization step.

Reaction Workflow Diagram

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Spirocyclization & Purification A Starting Materials (e.g., 1,5-Pentanediol derivative & Glutaric anhydride derivative) B Synthesis of 1,9-dihydroxyundecan-5-one A->B Multi-step synthesis C Acid-Catalyzed Spirocyclization B->C Precursor for cyclization D Work-up & Crude Isolation C->D E Purification (Crystallization/Distillation) D->E F Final Product: This compound E->F G precursor Dihydroxyketone Precursor protonated_ketone Protonated Ketone precursor->protonated_ketone + H⁺ hemiacetal1 First Hemiacetal Intermediate protonated_ketone->hemiacetal1 Intramolecular Nucleophilic Attack (OH) carbocation Oxocarbenium Ion hemiacetal1->carbocation - H₂O spiroketal_protonated Protonated Spiroketal carbocation->spiroketal_protonated Second Intramolecular Nucleophilic Attack (OH) final_product This compound spiroketal_protonated->final_product - H⁺

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Troubleshooting & Optimization

troubleshooting low enantiomeric excess in spiroacetal synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for asymmetric spiroacetal synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving high enantioselectivity. Instead of a rigid manual, we present a dynamic troubleshooting guide in a question-and-answer format to address the nuanced issues that can arise during experimentation. Our focus is on elucidating the underlying chemical principles to empower you to make informed decisions and optimize your synthetic outcomes.

Frequently Asked Questions & Troubleshooting Guides

Question 1: I'm performing a chiral acid-catalyzed spiroacetalization, but my enantiomeric excess (e.e.) is consistently low or racemic. What are the most common culprits?

Low enantioselectivity is a frequent challenge that can stem from multiple sources. Before delving into complex optimizations, it's crucial to address the fundamentals. A systematic approach, starting with the most probable causes, is the most efficient path to a solution.

Below is a logical workflow to diagnose the issue.

G start Low Enantiomeric Excess (e.e.) Observed reagents 1. Verify Reagent & Solvent Purity start->reagents catalyst 2. Assess Catalyst Integrity & Loading reagents->catalyst racemic Is Racemic Background Reaction Occurring? reagents->racemic Impurities can catalyze a non-selective pathway conditions 3. Evaluate Reaction Conditions (T°, Time) catalyst->conditions catalyst->racemic Degraded catalyst leads to background reaction substrate 4. Analyze Substrate Structure conditions->substrate thermo Is Reaction under Thermodynamic Control? conditions->thermo High T° or long time can lead to equilibration sub_mod Consider Substrate Modification substrate->sub_mod Yes sol_opt Optimize Solvent System racemic->sol_opt Yes cat_opt Screen Different Catalysts/ Adjust Loading racemic->cat_opt Yes temp_opt Perform Temperature Screening (Kinetic vs. Thermodynamic Study) thermo->temp_opt Yes sol_opt->start Re-evaluate temp_opt->start Re-evaluate cat_opt->start Re-evaluate sub_mod->start Re-evaluate

Caption: Troubleshooting workflow for low e.e. in spiroacetalization.

In-Depth Analysis:

  • Reagent and Solvent Purity: This is the most critical, yet often overlooked, factor. Trace impurities like water or acid/base residues can have a profound impact.[1]

    • Causality: Water can compete with the substrate for binding to the catalyst or hydrolyze sensitive intermediates. Acidic or basic impurities can facilitate a non-enantioselective "background" reaction, producing a racemic mixture that erodes the overall e.e.

    • Actionable Advice: Always use freshly distilled or purchased anhydrous solvents. Ensure starting materials are pure and free of residual acids or bases from previous steps. Consider adding activated molecular sieves to the reaction mixture.[1]

  • Catalyst Integrity: Chiral catalysts, particularly complex organocatalysts like phosphoric acids, can degrade if not handled or stored properly.

    • Causality: The precise three-dimensional structure of the catalyst is what creates the chiral environment necessary for stereoselection.[2][3] Degradation alters this structure, diminishing its ability to discriminate between the two enantiomeric transition states.

    • Actionable Advice: Check the purity of your catalyst. If it's old or has been exposed to air/moisture, consider using a fresh batch or repurifying it. Verify that the catalyst loading is optimal; sometimes, too high a concentration can lead to aggregation or side reactions.[1]

Question 2: My e.e. is highly variable and decreases at higher temperatures or with longer reaction times. What's happening?

This observation is a classic indicator of a competition between kinetic and thermodynamic control .[4][5][6] In many asymmetric syntheses, the desired chiral product is the kinetic product—it is formed faster but may not be the most stable isomer. The thermodynamic product is the most stable isomer but forms more slowly.

  • Kinetic Control: Favored at lower temperatures and shorter reaction times. The product distribution is determined by the relative rates of formation (i.e., the difference in activation energies, ΔΔG‡).[5][7]

  • Thermodynamic Control: Favored at higher temperatures and longer reaction times, where the reaction becomes reversible. The system reaches equilibrium, and the product distribution reflects the relative stabilities of the products (ΔG).[4]

Spiroacetals are particularly susceptible to acid-catalyzed epimerization at the spirogenic center, allowing an initially formed kinetic product to equilibrate to the more stable thermodynamic diastereomer or racemize.[8]

G Reaction Energy Profile: Kinetic vs. Thermodynamic Control x_axis Reaction Coordinate y_axis Gibbs Free Energy (G) R Reactants (Hydroxy Enol Ether + Catalyst) TS_K TS (Kinetic) R->TS_K R->TS_K ΔG‡ (Kinetic) (Lower) TS_T TS (Thermodynamic) R->TS_T R->TS_T ΔG‡ (Thermodynamic) (Higher) P_K Kinetic Product (Lower e.e. or undesired diastereomer) TS_K->P_K P_T Thermodynamic Product (More Stable) TS_T->P_T P_K->P_T ΔG (Stability) (P_T is lower)

Caption: Energy profile illustrating kinetic vs. thermodynamic control.

Experimental Protocol: Diagnosing Kinetic vs. Thermodynamic Control

This experiment will help you determine the optimal conditions to favor the kinetic product.

  • Setup: Prepare multiple identical reactions according to your established procedure.

  • Execution:

    • Run the reactions at three different temperatures: a low temperature (e.g., -20 °C), your standard temperature (e.g., 25 °C), and a higher temperature (e.g., 50 °C).

    • At each temperature, take aliquots at various time points (e.g., 1h, 4h, 12h, 24h).

    • Immediately quench the reaction in the aliquot to stop further conversion or equilibration (e.g., by adding a mild base like triethylamine).

  • Analysis: Determine the conversion, diastereomeric ratio (d.r.), and enantiomeric excess (e.e.) for each aliquot using chiral HPLC or GC.

  • Interpretation:

    • If the highest e.e. is observed at early time points and lower temperatures, your reaction is likely under kinetic control.[6][9]

    • If the e.e. decreases over time, especially at higher temperatures, this confirms that the desired product is epimerizing to a more stable, but less enantioenriched, state.

    • Solution: Operate at the lowest temperature that allows for a reasonable reaction rate and shorten the reaction time accordingly.[4][10]

Question 3: I've optimized temperature and time, but my e.e. is still suboptimal. How do catalyst structure and solvent choice influence the outcome?

The catalyst and solvent work in concert to create the chiral environment of the reaction. Their interplay dictates the geometry and stability of the diastereomeric transition states.

A. Catalyst Choice and Structure

The enantioselectivity in Brønsted acid catalysis arises from the formation of a well-defined, sterically constrained chiral microenvironment around the active site.[2][11] Chiral phosphoric acids (CPAs) and their derivatives are exemplary.

  • Mechanism of Stereodifferentiation: The catalyst typically uses hydrogen bonding to simultaneously activate the electrophile (the enol ether protonation) and orient the nucleophile (the tethered hydroxyl group) for the cyclization.[12][13] The bulky groups on the catalyst backbone (e.g., on the BINOL or SPINOL scaffold) create a "chiral pocket" that forces the substrate to adopt a specific conformation in the transition state, favoring one enantiomeric pathway over the other.[3]

G Catalyst Chiral Phosphoric Acid (CPA) (e.g., TRIP) H_Bond Dual H-Bond Activation Catalyst->H_Bond Substrate Hydroxy Enol Ether Substrate->H_Bond Pocket Formation of Chiral Pocket H_Bond->Pocket TS_R Favored Transition State (R) - Lower Energy - Fewer Steric Clashes Pocket->TS_R TS_S Disfavored Transition State (S) - Higher Energy - Steric Repulsion with Bulky Group Pocket->TS_S Product_R Major Enantiomer (R-Spiroacetal) TS_R->Product_R Low ΔΔG‡ Product_S Minor Enantiomer (S-Spiroacetal) TS_S->Product_S High ΔΔG‡

Caption: Logical model of catalyst-controlled stereoselection.

B. Solvent Effects

Solvent choice is not passive; it directly influences the reaction's stereochemical outcome by solvating the transition state.[14]

  • Causality: The polarity, hydrogen-bonding capability, and coordinating ability of the solvent can alter the conformation and stability of the catalyst-substrate complex.[15]

    • Non-polar, non-coordinating solvents (e.g., toluene, hexanes, CCl₄) are often preferred. They minimize interference with the crucial hydrogen-bonding interactions between the catalyst and substrate, leading to a more ordered transition state and higher e.e.

    • Polar or coordinating solvents (e.g., THF, CH₃CN, alcohols) can compete for hydrogen bonding sites on the catalyst or substrate, disrupting the organized transition state assembly and lowering enantioselectivity.

Data Table: Impact of Solvent on a Model Spiroacetalization

SolventDielectric Constant (ε)Enantiomeric Excess (e.e., %)Rationale
Toluene2.495Non-polar, non-coordinating; promotes a well-defined transition state.
Dichloromethane (DCM)9.188Moderately polar; can offer good solubility but may slightly disrupt H-bonding.
Tetrahydrofuran (THF)7.665Coordinating solvent; competes for H-bonding sites on the catalyst.
Acetonitrile (CH₃CN)37.540Polar, coordinating; significantly disrupts the catalyst-substrate complex.
Methanol (MeOH)32.7<10Protic solvent; directly interferes with the Brønsted acid catalyst.
(Note: Data are representative and will vary based on the specific substrate and catalyst system.)

Actionable Advice:

  • Catalyst Screening: If one type of chiral Brønsted acid (e.g., a BINOL-derived CPA like TRIP) gives low e.e., consider a catalyst with a different backbone (e.g., a SPINOL-derived acid) or one with greater steric hindrance to create a more confined chiral pocket.[2]

  • Solvent Screening: If you are using a polar solvent, systematically switch to less polar, non-coordinating alternatives. Run a screen of solvents like toluene, hexanes, and various chlorinated solvents to find the optimal balance of solubility and selectivity.

References

  • G. Valero, A. Schimer, I. Čorić, B. List, "Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties," Molecules, 2025. [Link]

  • B. Rama Raju, A. K. Saikia, "Asymmetric Synthesis of Naturally Occuring Spiroketals," Molecules, 2008. [Link]

  • S. Das, D. Das, "Organocatalytic Asymmetric Synthesis of Spiroacetals and Bridged Acetals," IntechOpen, 2020. [Link]

  • S. Das, D. Das, "Organocatalytic Asymmetric Synthesis of Spiroacetals and Bridged Acetals," Book Chapter, 2020. [Link]

  • G. Valero, A. Schimer, I. Čorić, B. List, "Enantioselective Preparation of (N, O)-, (N, N)- and (N, S)-Spiroketal Moieties," PubMed, 2025. [Link]

  • I. Čorić, B. List, "Asymmetric spiroacetalization catalysed by confined Brønsted acids," ResearchGate, 2026. [Link]

  • Y. Liu, et al., "Enantioselective synthesis of spiroketals," ResearchGate, 2022. [Link]

  • I. Čorić, B. List, "Asymmetric spiroacetalization catalysed by confined Brønsted acids," Nature, 2012. [Link]

  • R. Rios, "New development in the enantioselective synthesis of spiro compounds," SciSpace, 2012. [Link]

  • S. Mahesh, N. J. Singh, F. Maseras, "QM/MM study on the enantioselectivity of spiroacetalization catalysed by an imidodiphosphoric acid catalyst: how confinement works," PubMed, 2016. [Link]

  • A. Kumar, V. Kumar, "Recent advances in organocatalytic asymmetric multicomponent reactions," RSC Publishing, 2025. [Link]

  • Y. Wei, et al., "Organocatalytic Enantioselective Construction of Spiroketal Lactones Bearing Axial and Central Chirality via an Asymmetric Domino Reaction," PubMed, 2022. [Link]

  • C. D. H. Al-Sayyed, S. J. Danishefsky, "Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery," PMC - PubMed Central, 2017. [Link]

  • Q. Zhang, J. An, "Development and application of chiral spirocyclic phosphoric acids in asymmetric catalysis," Organic & Biomolecular Chemistry (RSC Publishing), 2017. [Link]

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  • A. K. Ghosh, X. Wang, "Short diastereoselective synthesis of the C1-C13 (AB spiroacetal) and C17-C28 fragments (CD spiroacetal) of spongistatin 1 and 2 through double chain-elongation reactions," PubMed, 2010. [Link]

  • Y. Y. Khomutnyk, et al., "Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions," PubMed, 2016. [Link]

  • K. Lin, "Kinetic versus Thermodynamic Control," Journal of Chemical Education, 1985. [Link]

  • Y. Y. Khomutnyk, et al., "Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions," Journal of the American Chemical Society, 2016. [Link]

  • M. Terada, "Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis," Riken Research, 2016. [Link]

  • C. D. H. Al-Sayyed, S. J. Danishefsky, "Stereoselective Synthesis of Benzannulated Spiroketals: Influence of the Aromatic Ring on Reactivity and Conformation," PMC, 2009. [Link]

  • C. Wolf, "Solvent effects on stereoselectivity: more than just an environment," RSC Publishing, 2009. [Link]

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  • L. Zehentner, et al., "Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis," Angewandte Chemie International Edition, 2021. [Link]

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  • C. Wolf, "Solvent effects on stereoselectivity: More than just an environment," ResearchGate, 2025. [Link]

  • Y. Wei, et al., "Organocatalytic Enantioselective Construction of Spiroketal Lactones Bearing Axial and Central Chirality via an Asymmetric Domino Reaction," American Chemical Society, 2022. [Link]

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Validation & Comparative

Executive Summary: The Spiro-Ether vs. Spiro-Ketal Distinction

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the NMR spectroscopic characterization of 1,9-dioxaspiro[5.5]undecan-4-ol .

In the analysis of spiro-oxygenated bicycles, a critical distinction must be made between the requested 1,9-isomer and the more common 1,7-isomer (the "Olive Fruit Fly" pheromone).

  • 1,7-Dioxaspiro[5.5]undecane: A Spiroketal . The spiro carbon (C6) is bonded to two oxygen atoms (O1 and O7). This system is governed by the anomeric effect, which rigidly locks the conformation.

  • 1,9-Dioxaspiro[5.5]undecane: A Spiroether . The spiro carbon (C6) is bonded to only one oxygen (O1) and two carbons (C7, C11) of the second ring. The second oxygen (O9) is distal.

Performance Implication: The "performance" of your structural elucidation relies on distinguishing these two scaffolds. The 1,9-isomer lacks the characteristic low-field spiroketal carbon signal (~98 ppm) and exhibits different solubility and hydrogen-bonding profiles compared to the 1,7-analog.

Part 1: Comparative Spectroscopic Data

The following table contrasts the diagnostic NMR signals of the 1,9-isomer (Spiroether) against the 1,7-isomer (Spiroketal Reference Standard). Use this to validate your scaffold identity.

Table 1: Diagnostic Chemical Shift Comparison (CDCl₃, 400 MHz)
FeatureThis compound (Target)1,7-Dioxaspiro[5.5]undecan-4-ol (Alternative/Ref)Structural Significance
Spiro Carbon (

C)

70.0 – 80.0 ppm

98.4 ppm
Definitive Test. The 1,7-isomer's C6 is a quaternary ketal (deshielded). The 1,9-isomer's C6 is a tertiary ether (shielded).
Carbinol Proton (H4)

3.50 – 3.80 ppm (m)

3.71 – 3.99 ppm (m)
Overlapping regions; requires 2D NMR to distinguish.
Carbinol Carbon (C4)

65.0 – 70.0 ppm

68.6 ppm
Typical secondary alcohol range.
Anomeric Effect Absent / Weak Strong The 1,7-isomer favors axial C-O bonds, affecting

values. The 1,9-isomer conformation is sterically driven.
Solvent Sensitivity High (H-bonding at O9/OH)Moderate1,9-isomer is more susceptible to shift changes in DMSO due to exposed ether/alcohol functions.

Note: Data for the 1,7-isomer is sourced from Brimble et al. and Perkins Trans. 1 (See References). 1,9-isomer values are predicted based on spiro-ether substituent effects.

Part 2: Experimental Protocol & Optimization

To achieve high-resolution separation of the axial/equatorial protons in the 1,9-isomer, the choice of solvent is the primary variable.

Protocol A: Solvent Resolution Enhancement (The Benzene Effect)

Standard CDCl₃ often results in signal overlap for the methylene protons (H2, H3, H8, H10) in spiro systems.

  • Preparation: Dissolve 5–10 mg of this compound in 0.6 mL of Benzene-

    
     (C₆D₆) .
    
  • Mechanism: The magnetic anisotropy of the benzene ring preferentially shields/deshields protons based on their geometry relative to the solvent shell.

  • Result: In spiro-ethers, this typically resolves the H3-axial and H3-equatorial protons, allowing for accurate

    
    -value calculation to determine the alcohol configuration (axial vs. equatorial).
    
Protocol B: Hydroxyl Proton Coupling (DMSO- )

To confirm the position of the -OH group (C4 vs C3):

  • Preparation: Use DMSO-

    
      (dry, ampule grade).
    
  • Acquisition: Run a standard

    
    H NMR.
    
  • Observation: The -OH proton will appear as a sharp doublet (if secondary) or triplet (if primary) due to the suppression of proton exchange.

    • Diagnostic: A doublet at

      
       ~4.5 ppm with 
      
      
      
      Hz confirms the secondary alcohol at C4.

Part 3: Structural Elucidation Workflow

The following diagram outlines the logic flow for distinguishing the 1,9-scaffold from the 1,7-analog and assigning the stereochemistry of the hydroxyl group.

SpiroAnalysis Start Unknown Spiro-Alcohol Sample C13_Acq Acquire 13C NMR (Decoupled) Start->C13_Acq Check_C6 Check Spiro Carbon (C6) Shift C13_Acq->Check_C6 Is_98 Shift ~98-100 ppm Check_C6->Is_98 Deshielded Is_75 Shift ~70-80 ppm Check_C6->Is_75 Shielded Res_17 Identify: 1,7-Dioxaspiro (Spiroketal) (Pheromone Analog) Is_98->Res_17 Res_19 Identify: 1,9-Dioxaspiro (Spiroether) (Target Molecule) Is_75->Res_19 Stereo_Det Determine OH Stereochemistry (C4) Res_19->Stereo_Det Coupling Analyze H4 Coupling (J-values) Stereo_Det->Coupling Axial_OH H4 is Equatorial (Small J: ~2-5 Hz) Coupling->Axial_OH Eq_OH H4 is Axial (Large J: ~10-12 Hz) Coupling->Eq_OH Final_Ax Assign: Axial-OH Isomer Axial_OH->Final_Ax Final_Eq Assign: Equatorial-OH Isomer Eq_OH->Final_Eq

Caption: Logical workflow for distinguishing spiro-ether (1,9) from spiro-ketal (1,7) scaffolds and assigning alcohol stereochemistry based on coupling constants.

References

  • Brimble, M. A., & Johnston, A. D. (1997). [4R,5R,6S*]-1,7-Dioxaspiro[5.5]undecane-4,5-diol. Molecules, 2, M19.

  • Kitching, W., et al. (1989). Synthesis and conformational analysis of 1,7-dioxaspiro[5.5]undecanes. Journal of Organic Chemistry. (Establishes the ~98 ppm spiroketal shift standard).
  • Fletcher, M. T., et al. (1983). Isolation and synthesis of 1,7-dioxaspiro[5.5]undecane and 1,7-dioxaspiro[5.5]undecan-3- and -4-ols from the olive fly. Journal of the Chemical Society, Perkin Transactions 1.

  • Gottlieb, H. E., et al. (1997).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Journal of Organic Chemistry. (Reference for Benzene-d6/DMSO-d6 residual peaks).

Sources

Comparative Guide: Determination of Absolute Configuration for 1,9-Dioxaspiro[5.5]undecan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4]

The determination of the absolute configuration of 1,9-dioxaspiro[5.5]undecan-4-ol presents a multi-layered stereochemical challenge. Unlike simple chiral alcohols, this molecule possesses two distinct stereogenic elements that are often coupled:

  • The Secondary Alcohol (C4): A standard stereocenter susceptible to classical derivatization.

  • The Spiro Center (C6): A quaternary center where the absolute configuration is defined by the helicity or the specific arrangement of the rings, often stabilized by the anomeric effect in spiroketals.

For drug development professionals utilizing this scaffold as a pharmacophore or building block, assigning the correct (


) configuration is critical for establishing Structure-Activity Relationships (SAR). This guide compares three distinct methodologies—Modified Mosher’s Method (NMR) , Enzymatic Kinetic Resolution (Biocatalysis) , and Vibrational Circular Dichroism (VCD) —ranking them by accuracy, throughput, and material requirements.

Decision Matrix: Selecting the Right Methodology

Before detailing protocols, use this logic flow to determine the optimal approach for your specific stage of development.

MethodSelection Start Start: this compound Sample Purity Is the sample enantiopure? Start->Purity Racemic Racemic Mixture Purity->Racemic No Pure Enantiopure/Enriched Purity->Pure Yes Scale Scale of Material? Mosher Method A: Modified Mosher's (Fast, requires derivatization) Scale->Mosher < 10 mg (Destructive) VCD Method C: VCD/DFT (Non-destructive, absolute assignment) Scale->VCD > 10 mg (Non-destructive) XRay X-Ray Crystallography (Requires single crystal) Scale->XRay Solid/Crystalline Biocat Method B: Enzymatic Resolution (Separates & Assigns) Racemic->Biocat Need to separate & ID Pure->Scale

Figure 1: Decision tree for selecting the stereochemical assignment method based on sample purity and state.

Comparative Analysis of Methods

Method A: Modified Mosher’s Method (NMR Spectroscopy)

Best For: Rapid assignment of the C4-hydroxyl configuration in isolated enantiomers.

The modified Mosher’s method remains the most accessible technique for secondary alcohols. It relies on the magnetic anisotropy of the Mosher auxiliary (


-methoxy-

-trifluoromethylphenylacetic acid, MTPA).

Mechanism: You synthesize both the


- and 

-MTPA esters.[1][2] The phenyl group of the auxiliary preferentially shields protons on one side of the theoretical plane, leading to a difference in chemical shift (

).
  • Positive

    
    :  Protons reside on the right side of the plane (relative to the C-O bond).
    
  • Negative

    
    :  Protons reside on the left side.
    

Protocol:

  • Derivatization: React 2-5 mg of the alcohol with

    
    -(-)-MTPA-Cl and 
    
    
    
    -(+)-MTPA-Cl in separate vials using pyridine/DMAP in
    
    
    .
  • Workup: Quench with water, extract with ether, and pass through a short silica plug.

  • NMR Analysis: Acquire

    
     NMR (500 MHz+) for both esters.
    
  • Calculation: Tabulate

    
     and 
    
    
    
    for protons adjacent to C4 (e.g., C3-H, C5-H). Calculate
    
    
    .

Limitations:

  • Distance: Effective for the C4 center but may fail to unambiguously assign the distal spiro center (C6) if the conformational flexibility of the spiro ring dampens the shielding effect.

  • Steric Bulk: In 1,9-dioxaspiro systems, the axial/equatorial orientation of the C4-OH can significantly impact reaction rates with the bulky MTPA chloride.

Method B: Enzymatic Kinetic Resolution (Biocatalysis)

Best For: Racemic mixtures where you need to produce pure material and assign configuration simultaneously.

Lipases (e.g., Candida antarctica Lipase B, CAL-B) exhibit predictable enantioselectivity toward secondary alcohols, following the Kazlauskas Rule .

The Kazlauskas Rule: Lipases preferentially acetylate the enantiomer where the medium-sized substituent (


) is in the "bottom" pocket and the large substituent (

) is in the "top" pocket. For this compound:
  • Large Group (

    
    ):  The spiro-fused ring system (C5-C6...).
    
  • Medium Group (

    
    ):  The methylene chain (C3-C2...).
    

Protocol:

  • Screening: Dissolve racemic alcohol (50 mg) in vinyl acetate (acyl donor) and MTBE (solvent). Add immobilized CAL-B (Novozym 435).

  • Monitoring: Monitor conversion via Chiral GC or HPLC.

  • Assignment:

    • Fast Reacting Enantiomer: The ester produced is predicted to be (

      
      ) (assuming the spatial arrangement fits the rule).
      
    • Slow Reacting Enantiomer: The remaining alcohol is (

      
      ).
      
  • Validation: This empirical rule is highly reliable (>95%) for cyclic secondary alcohols but should be cross-verified with a reference standard if available.

Kazlauskas Lipase CAL-B Lipase (Catalyst) R_Ester (R)-Acetate (Fast Reaction) Lipase->R_Ester Fits Active Site S_Alcohol (S)-Alcohol (Unreacted) Lipase->S_Alcohol Steric Clash Racemate Racemic 1,9-Dioxaspiro...-4-ol Complex Enzyme-Substrate Complex Racemate->Complex + Vinyl Acetate Complex->Lipase Selectivity

Figure 2: Kinetic resolution pathway. The lipase preferentially acetylates the enantiomer that fits the active site geometry (Kazlauskas rule).

Method C: Vibrational Circular Dichroism (VCD)

Best For: Non-destructive assignment of the entire absolute configuration (C4 and C6 simultaneously).

VCD measures the differential absorption of left and right circularly polarized infrared radiation. Unlike X-ray, it does not require a crystal. Unlike Mosher's, it probes the whole molecule's chirality.

Protocol:

  • Conformational Search: Perform a computational search (Molecular Mechanics) to find low-energy conformers of the (

    
    )-isomer.
    
  • DFT Calculation: Optimize geometries and calculate VCD spectra using Density Functional Theory (e.g., B3LYP/6-31G*).

  • Measurement: Dissolve 10-15 mg of the sample in

    
     or 
    
    
    
    . Record the experimental VCD spectrum (IR region 1000–1600 cm⁻¹).
  • Comparison: Overlay experimental and calculated spectra. A match in sign and intensity of key bands (especially C-O stretches and ring deformations) confirms the configuration.

Summary of Experimental Data Comparison

FeatureModified Mosher's (NMR)Enzymatic ResolutionVCD / DFT
Primary Output

values (C4 config)
Enantiopure material + ConfigFull Absolute Config (C4 + C6)
Sample Req. 2-5 mg (Destructive)>20 mg (Preparative)10-20 mg (Recoverable)
Time to Result 2 Days (Synthesis + NMR)1-3 Days (Reaction + GC)3-5 Days (Calculation + Inst. Time)
Reliability High for C4; Low for C6High (Empirical Rule)Very High (First Principles)
Cost Low (Reagents)Low (Enzymes)High (Software + Instrument)

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron: Asymmetry, 18(12), 1363–1393.

  • Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008). The Determination of the Absolute Configurations of Chiral Molecules using Vibrational Circular Dichroism (VCD) Spectroscopy. Chirality, 20(5), 643–663.

  • Kitching, W., et al. (1989). Synthesis and Absolute Stereochemistry of the 1,7-Dioxaspiro[5.5]undecan-3- and -4-ols. Journal of the Chemical Society, Perkin Transactions 1, 1531-1539. (Foundational work on the analogous 1,7-system).

Sources

NOE correlations in 1,9-Dioxaspiro[5.5]undecan-4-ol structure

Author: BenchChem Technical Support Team. Date: February 2026

Conformational Elucidation of 1,9-Dioxaspiro[5.5]undecan-4-ol: A Comparative Guide to NOE Strategies

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Stereochemical Challenge

The 1,9-dioxaspiro[5.5]undecane scaffold represents a distinct structural class compared to the more ubiquitous 1,7-dioxaspiro[5.5]undecane (common in pheromones like that of Bactrocera oleae). In the 1,9-isomer, the placement of oxygen atoms creates a unique electronic environment where the "double anomeric effect"—which typically locks spiroketals into a rigid chair-chair conformation—may be absent or attenuated depending on the specific connectivity (O1 vs O9 relative to the spiro center C6).

For the 4-ol derivative , the critical structural questions are:

  • Relative Configuration: Is the C4-hydroxyl group axial or equatorial?

  • Spiro-Fusion: Are the two rings orthogonal (anomeric stabilization) or chemically equivalent?

  • Global Conformation: Does the molecule adopt a chair-chair, chair-twist, or twist-twist geometry?

This guide compares the performance of 1D Selective NOE versus 2D NOESY in solving these problems, arguing that for this specific molecular weight (<300 Da) and structural rigidity, 1D Selective NOE is the superior quantitative tool , while 2D NOESY serves as a qualitative mapping validation.

Comparative Analysis: 1D Selective NOE vs. 2D NOESY

The choice of NMR technique is not merely a matter of preference but of physics. The this compound molecule falls into the "small molecule" regime (MW ~186 Da), where the product of the Larmor frequency and correlation time (


) is much less than 1. This results in positive NOE enhancements .
Performance Matrix
FeatureMethod A: 1D Selective NOE (DPFGSE) Method B: 2D NOESY Method C: 2D ROESY
Primary Utility Quantitative Distance Constraints Global Connectivity MappingChemical Exchange / Mid-size Molecules
Sensitivity High (Detects <1% enhancement)Moderate (Requires higher conc.)Lower (due to spin-lock attenuation)
Acquisition Time Fast (2–10 mins per proton)Slow (2–12 hours)Slow (2–12 hours)
Resolution Excellent (Selective excitation)Limited by

noise and resolution
Limited by spin-lock power
Artifacts Minimal (if selectivity is good)

noise, Zero-Quantum Coherence (ZQC)
TOCSY transfer artifacts
Suitability for 1,9-Dioxa Optimal (Solves H4 stereochem)Secondary (Validates assignment)Not Recommended (NOE is already positive)
Why 1D Selective NOE Wins for this Application
  • Transient NOE Precision: The 1D Double Pulsed Field Gradient Spin Echo (DPFGSE) sequence allows for the clean inversion of a single resonance (e.g., H4). This eliminates the "spin diffusion" problem often seen in long mixing-time 2D experiments, allowing for precise identification of direct neighbors (e.g., H4

    
     H6 spiro neighbors).
    
  • Small Molecule Dynamics: In 2D NOESY, the cross-peak intensity for small molecules develops slowly.[1] To get sufficient signal, long mixing times (

    
    ) are needed, which allows magnetization to transfer via multi-step pathways (A 
    
    
    
    B
    
    
    C), creating "false" distance correlations. 1D selective experiments allow for truncated
    
    
    arrays to measure the initial buildup rate, providing true distance data (
    
    
    ).

Experimental Methodologies

Protocol A: 1D Selective NOE (The Gold Standard)

Use this protocol to determine the axial/equatorial orientation of the C4-OH.

1. Sample Preparation:

  • Solvent: Benzene-

    
     (
    
    
    
    ) is preferred over
    
    
    for spiro-ethers. The magnetic anisotropy of the benzene ring often resolves overlapping equatorial/axial protons in the rigid spiro-ring system.
  • Concentration: 10–20 mg in 600

    
    L.
    
  • Degassing: Critical. Dissolved paramagnetic oxygen (

    
    ) accelerates relaxation (
    
    
    
    ), quenching the NOE signal. Bubble
    
    
    or Ar through the sample for 5 minutes.

2. Pulse Sequence Setup (Bruker nomenclature: selnogp):

  • Excitation: Select the H4 resonance (proton geminal to the hydroxyl). Use a Gaussian or Re-Burp shaped pulse (selectivity ~50–80 Hz) to avoid hitting neighbors.

  • Mixing Time (

    
    ): 
    
    • Set

      
       ms (optimal for MW ~200 Da).
      
    • Validation Step: Run a second experiment at

      
       ms. If new peaks appear, they are likely indirect (spin diffusion).
      
  • Scans: 64–128 scans (approx. 4–8 mins).

3. Data Interpretation:

  • Scenario 1 (H4 is Axial): You will see strong NOE correlations to H2-axial and H6-axial (if H6 exists/is accessible) or 1,3-diaxial interactions with H2/H6.

  • Scenario 2 (H4 is Equatorial): You will see strong NOE to H4-vicinal neighbors and potentially the OH proton itself, but no long-range 1,3-diaxial peaks.

Protocol B: 2D NOESY (The Validation Map)

Use this only to assign the backbone before running 1D NOE.

  • Pulse Sequence: noesygpphpp (Gradient enhanced).

  • Mixing Time: 600–800 ms (Longer required for small molecules to build up signal).

  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    (approx 3–5 seconds) to ensure quantitative accuracy, making the experiment long (~4 hours).

Mechanistic Visualization

The following diagrams illustrate the decision logic and the expected correlations in the 1,9-dioxaspiro[5.5]undecane system.

Diagram 1: Strategic Decision Tree for Stereochemical Analysis

MethodSelection Start Goal: Solve this compound Stereochemistry Step1 Is the 1H NMR fully assigned? Start->Step1 RunCOSY Run COSY / HSQC (Identify H4, H3ax, H3eq) Step1->RunCOSY No Step2 Select Critical Stereocenter (H4 - Carbinol Proton) Step1->Step2 Yes RunCOSY->Step1 Step3 Choose NOE Method Step2->Step3 NOESY 2D NOESY (Global Map) Step3->NOESY General Check SelNOE 1D Selective NOE (Targeted Precision) Step3->SelNOE Specific Stereochem Result1 Result: Ambiguous (t1 noise, low sensitivity) NOESY->Result1 Result2 Result: Definite (Quantifiable % enhancement) SelNOE->Result2

Caption: Workflow for selecting the optimal NMR experiment. 1D Selective NOE is the preferred path for resolving specific axial/equatorial ambiguities.

Diagram 2: Expected NOE Correlations (Chair Conformation)

This diagram visualizes the "Signature" correlations if the H4 proton is Axial (implying the OH is Equatorial, often the thermodynamic product).

NOE_Network H4_ax H4 (Axial) Target H2_ax H2 (Axial) H4_ax->H2_ax Strong (1,3-diaxial) H6_ax H6/H_spiro (Axial) H4_ax->H6_ax Strong (1,3-diaxial) H3_eq H3 (Eq) H4_ax->H3_eq Medium (Vicinal) H5_eq H5 (Eq) H4_ax->H5_eq Medium (Vicinal) OH_eq OH (Eq) OH_eq->H4_ax Weak/Medium

Caption: Diagnostic NOE pattern for an Axial H4. The presence of strong 1,3-diaxial correlations (Red arrows) definitively proves the axial orientation of H4.

Data Interpretation & Validation (Self-Validating System)

To ensure scientific integrity (Trustworthiness), the experimental data must be self-consistent. Use this validation checklist:

  • The "Negative" Control: Irradiate a proton that is isolated (e.g., a distant methyl group or solvent peak). The resulting difference spectrum should show zero enhancement at the H4 position. If peaks appear, your sample is aggregating or

    
     is too long.
    
  • Symmetry Check: If H4 shows an NOE to H2-axial, then irradiating H2-axial must show an NOE back to H4. This bidirectional verification confirms the proximity is real and not an artifact of subtraction.

  • DFT Confirmation: For publication-quality assignments, compare experimental NOE intensities with calculated distances from DFT geometry optimization (B3LYP/6-31G* level).

    • Relationship:

      
      
      
    • If the experimental NOE is strong (~3-5%), the calculated distance must be < 2.5 Å.

Conclusion

For the structural elucidation of This compound , the 1D Selective NOE experiment offers the highest performance-to-effort ratio. It bypasses the sensitivity issues of 2D NOESY and provides unambiguous evidence for the axial/equatorial orientation of the hydroxyl group. Researchers should utilize Benzene-


 to maximize spectral dispersion and employ a mixing time of 500ms to capture the positive NOE characteristic of this molecular weight class.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: Correlations Through Space: The Nuclear Overhauser Effect). Link

  • Brimble, M. A., & Johnston, A. D. (1997).[2] [4R,5R,6S*]-1,7-Dioxaspiro[5.5]undecane-4,5-diol.[2] Molecules, 2, M19.[2] (Provides foundational NMR data for the related 1,7-dioxaspiro system). Link

  • Deslongchamps, P., et al. (1981).[3] 1,7-Dioxaspiro[5.5]undecanes.[2][4][5] An excellent system for the study of stereoelectronic effects.[6] Canadian Journal of Chemistry, 59(7), 1105-1121. (Seminal paper on spiroketal conformational analysis). Link

  • Neuhaus, D., & Williamson, M. P. (2000).[1] The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH. (The authoritative text on NOE theory). Link

  • Stott, K., et al. (1995). Excitation sculpting in high-resolution NMR: theory and application. Journal of the American Chemical Society, 117(14), 4199-4200. (Describes the DPFGSE sequence used for 1D Selective NOE). Link

Sources

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